molecular formula C8H12N2O B1380723 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine CAS No. 1550901-34-2

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Cat. No.: B1380723
CAS No.: 1550901-34-2
M. Wt: 152.19 g/mol
InChI Key: RULFBUJWNSVRSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of cyclopropyl groups and oxazole rings . The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .

Scientific Research Applications

Macrocycle Synthesis

A study investigated the synthesis of macrocyclic structures using 2-amino-3,3-dichloroacrylonitrile (ADAN) for constructing cyclophanes with two oxazole fragments. This process included the transformation of ADAN into 5-amino-4-cyanooxazoles and subsequently forming a compound with two acrylonitrile fragments. This led to the creation of a macrocyclic structure with high spatial symmetry, as confirmed by NMR and HPLC-MS data (Merzhyievskyi et al., 2020).

Synthesis of Tetrahydro-1,3-oxazepines

Research focused on the synthesis of tetrahydro-1,3-oxazepines using a cyclopropylmethyl cation generated by the abstraction of one imidate group in bis-imidate. The study achieved highly diastereoselective intramolecular amination of these substrates, demonstrating an efficient pathway for creating these oxazepines (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Green Synthesis of 1H-1,2,4-Triazol-3-amines

A metal- and oxidant-free synthesis approach for fully substituted 1H-1,2,4-triazol-3-amines was developed. This synthesis, involving amidines, isothiocyanates, and hydrazines, proceeds without external catalysts, metals, or oxidants. It offers environmental benefits and broad substrate scope, with potential applications in organic and medicinal chemistry, and optical materials (Guo et al., 2021).

Formation of Tri-Substituted Oxazoles

A novel method for forming tri-substituted oxazoles was explored through a two-step, one-pot procedure using acid chlorides and propargyl amines, followed by AuCl3 catalyzed cyclization. This method demonstrates the versatility and mild conditions required for the formation of such compounds, even with sensitive functional groups (Tran-Dube, Johnson, & McAlpine, 2013).

Properties

IUPAC Name

3-(1-cyclopropylethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5(6-2-3-6)7-4-8(9)11-10-7/h4-6H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULFBUJWNSVRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
Reactant of Route 2
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
Reactant of Route 3
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
Reactant of Route 4
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
Reactant of Route 5
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
Reactant of Route 6
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

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